Nickel tetracarbonyl

Vue d'ensemble

Description

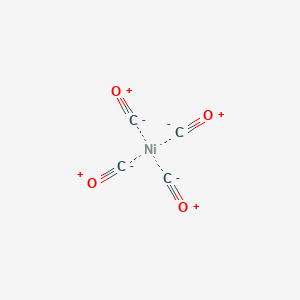

Nickel tetracarbonyl, also known as tetracarbonylnickel, is a nickel(0) organometallic compound with the chemical formula Ni(CO)₄. This colorless liquid is the principal carbonyl of nickel and is known for its high toxicity and volatility. It was first discovered by Ludwig Mond in 1890 and is primarily used in the Mond process for producing high-purity nickel .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Nickel tetracarbonyl is synthesized by the direct reaction of nickel metal with carbon monoxide. The reaction typically occurs at temperatures between 50°C and 60°C and under a pressure of 1-2 atmospheres of carbon monoxide:

Ni+4CO→Ni(CO)4

Industrial Production Methods: In industrial settings, this compound is produced through the Mond process. This process involves the following steps:

- Nickel oxide is reduced to nickel metal using hydrogen gas.

- The nickel metal is then reacted with carbon monoxide to form this compound.

- The this compound is decomposed at higher temperatures to yield high-purity nickel and carbon monoxide .

Types of Reactions:

- this compound can be oxidized by halogens such as chlorine to form nickel chloride and carbon monoxide:

Oxidation: Ni(CO)4+2Cl2→NiCl2+4CO

this compound can be reduced to nickel metal by heating:Reduction: Ni(CO)4→Ni+4CO

Substitution: this compound can undergo substitution reactions with alkyl and aryl halides to form carbonylated organic products.

Common Reagents and Conditions:

Oxidation: Halogens (e.g., chlorine) under ambient conditions.

Reduction: Heating in the absence of air.

Substitution: Alkyl and aryl halides under mild conditions.

Major Products Formed:

Oxidation: Nickel chloride and carbon monoxide.

Reduction: Nickel metal and carbon monoxide.

Substitution: Carbonylated organic products.

Applications De Recherche Scientifique

Nickel tetracarbonyl has several applications in scientific research and industry:

Mécanisme D'action

Nickel tetracarbonyl exerts its effects through the coordination of carbon monoxide ligands to the nickel center. The carbon monoxide ligands donate electron density to the nickel atom, stabilizing the compound. The molecular targets and pathways involved include the interaction of this compound with other metal centers and organic molecules, leading to the formation of various nickel-containing compounds .

Comparaison Avec Des Composés Similaires

Nickel tetracarbonyl is unique among metal carbonyls due to its high volatility and toxicity. Similar compounds include:

- Chromium hexacarbonyl (Cr(CO)₆)

- Molybdenum hexacarbonyl (Mo(CO)₆)

- Tungsten hexacarbonyl (W(CO)₆)

- Iron pentacarbonyl (Fe(CO)₅)

These compounds share similar properties, such as being metal carbonyls, but differ in their metal centers and the number of carbon monoxide ligands. This compound is distinct due to its use in the Mond process and its high volatility .

Propriétés

Numéro CAS |

13463-39-3 |

|---|---|

Formule moléculaire |

C4NiO4 |

Poids moléculaire |

170.73 g/mol |

Nom IUPAC |

carbon monoxide;nickel |

InChI |

InChI=1S/4CO.Ni/c4*1-2; |

Clé InChI |

AWDHUGLHGCVIEG-UHFFFAOYSA-N |

SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ni] |

SMILES canonique |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ni] |

Point d'ébullition |

43 °C |

Densité |

Relative density (water = 1): 1.3 |

melting_point |

-25 °C |

Key on ui other cas no. |

13463-39-3 |

Description physique |

VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. |

Solubilité |

Solubility in water, g/l at 20 °C: 0.02 (practically insoluble) |

Synonymes |

nickel carbonyl nickel tetracarbonyl |

Densité de vapeur |

Relative vapor density (air = 1): 5.9 |

Pression de vapeur |

Vapor pressure, kPa at 25.8 °C: 53 |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.